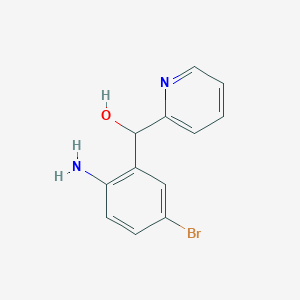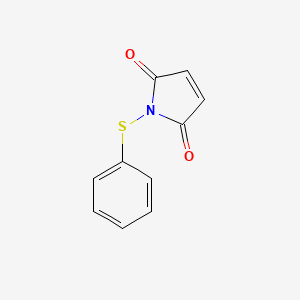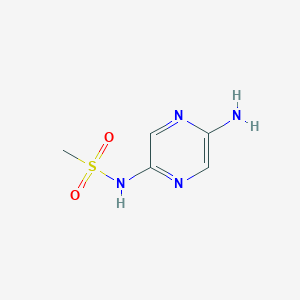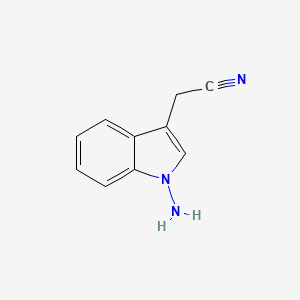
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to a piperidine ring, which is further substituted with a benzylthiazol moiety. The unique structure of this compound makes it a valuable intermediate in various synthetic processes and research applications.
Méthodes De Préparation
The synthesis of tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the Boc protecting group. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with 2-benzylthiazole under appropriate conditions to yield the final product.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the thiazole ring or other functional groups.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like hydrochloric acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Medicine: Research into potential therapeutic applications, including drug development and the study of pharmacokinetics and pharmacodynamics.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the piperidine ring can interact with various biological targets, influencing pathways related to neurotransmission, enzyme activity, and receptor binding .
Comparaison Avec Des Composés Similaires
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate can be compared to other Boc-protected piperidine derivatives, such as:
1-t-Butyloxycarbonyl-4-(2-benzoyl-thiazol-5-yl)piperidine: Similar structure but with a benzoyl group instead of a benzyl group.
N-Boc-4-piperidinemethanol: A simpler Boc-protected piperidine derivative used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H26N2O2S |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O2S/c1-20(2,3)24-19(23)22-11-9-16(10-12-22)17-14-21-18(25-17)13-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3 |
Clé InChI |
KBJCOKHEPYMZFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(S2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
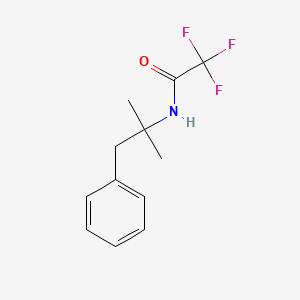



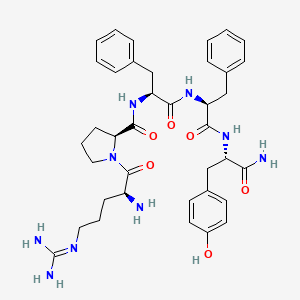
![N-2-Thiabicyclo[2.2.1]heptan-3-ylidenehydroxylamine](/img/structure/B8489540.png)
![8-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8489555.png)
![tert-Butyl[(1S*,2S*,4R*)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B8489580.png)
![5-Hydroxybenzo[d]oxazole-4-carbaldehyde](/img/structure/B8489586.png)
